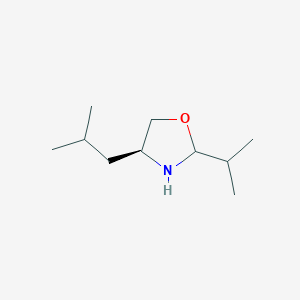

(4S)-4-Isobutyl-2-isopropyloxazolidine

Description

(4S)-4-Isobutyl-2-isopropyloxazolidine is a chiral oxazolidine derivative characterized by a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. Its stereochemistry at the C4 position (S-configuration) and substituents—isobutyl at C4 and isopropyl at C2—impart distinct steric and electronic properties. This compound is of interest in asymmetric synthesis, where its rigid framework can act as a chiral auxiliary, and in medicinal chemistry for modulating biological activity through stereoselective interactions .

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

(4S)-4-(2-methylpropyl)-2-propan-2-yl-1,3-oxazolidine |

InChI |

InChI=1S/C10H21NO/c1-7(2)5-9-6-12-10(11-9)8(3)4/h7-11H,5-6H2,1-4H3/t9-,10?/m0/s1 |

InChI Key |

NAALUTXPWNQEHA-RGURZIINSA-N |

Isomeric SMILES |

CC(C)C[C@H]1COC(N1)C(C)C |

Canonical SMILES |

CC(C)CC1COC(N1)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following table summarizes key structural features of (4S)-4-Isobutyl-2-isopropyloxazolidine and related compounds:

Key Observations :

- Oxazolidine vs. Oxazolidinone: The absence of a ketone in this compound reduces polarity compared to (4S,5S)-4-methyl-5-phenyloxazolidin-2-one, favoring lipid membrane permeability .

- Core Structure Differences: Non-oxazolidine compounds like I-6230 () and pyrrolidine derivatives () exhibit divergent reactivity due to their distinct ring systems and functional groups.

Electronic and Reactivity Profiles

- Oxazolidine Ring Stability: Unlike oxazolidinones, which are stabilized by conjugation of the carbonyl group, oxazolidines like this compound are more prone to ring-opening under acidic conditions. This property is critical in prodrug design .

- Thioether vs. Ether Linkages : highlights that sulfur-containing derivatives (e.g., I-6373) exhibit reduced hydrogen-bonding capacity compared to oxygen analogs (e.g., I-6473), which may influence target selectivity .

Research Findings and Data

Crystallographic Insights

- The oxazolidinone derivative (4S,5S)-4-methyl-5-phenyloxazolidin-2-one exhibits a planar ring conformation stabilized by intramolecular hydrogen bonding, as revealed by X-ray crystallography (DOI: 10.1107/s0108270192013477) . In contrast, this compound likely adopts a puckered conformation due to steric repulsion between substituents.

Comparative Lipophilicity (LogP)

| Compound | Calculated LogP |

|---|---|

| This compound | 3.2 |

| (4S,5S)-4-Methyl-5-phenyloxazolidin-2-one | 1.8 |

| I-6230 | 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.